2-Fluoro-4-(naphthalen-1-yl)benzoic acid
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Overview
Description
2-Fluoro-4-(naphthalen-1-yl)benzoic acid is a chemical compound with the molecular formula C17H11FO2. It is known for its unique structural properties, which include a fluorine atom and a naphthalene ring attached to a benzoic acid core. This compound is used in various scientific research fields due to its distinctive chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of a Vilsmeier reagent, which is formed by adding phosphorus oxychloride to a formylated aromatic compound . The reaction conditions often require a solvent such as N,N-dimethylformamide (DMF) and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(naphthalen-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace the fluorine atom or other substituents with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Fluoro-4-(naphthalen-1-yl)benzoic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(naphthalen-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and naphthalene ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes and lead to various effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-(naphthalen-2-yl)benzoic acid: This compound has a similar structure but with the naphthalene ring attached at a different position.
Benzoic acid, 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester: This compound contains a boron-containing group instead of a naphthalene ring.
Uniqueness
2-Fluoro-4-(naphthalen-1-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-fluoro-4-naphthalen-1-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO2/c18-16-10-12(8-9-15(16)17(19)20)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWOPQAASIJSQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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